molecular formula C10H13BrN2 B1399943 N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine CAS No. 1342752-66-2

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Cat. No.: B1399943
CAS No.: 1342752-66-2
M. Wt: 241.13 g/mol
InChI Key: ARGHHSXVPXVAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance and Research Context

N-[(5-Bromopyridin-2-yl)methyl]cyclobutanamine is a heterocyclic organic compound characterized by a brominated pyridine ring linked to a cyclobutanamine moiety via a methylene bridge. This structure confers unique physicochemical properties, including enhanced electrophilicity at the bromine site and conformational rigidity from the cyclobutane ring. Such features make it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors and covalent protein modifiers.

The bromopyridine subunit facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular derivatization, while the cyclobutanamine group offers strain-release reactivity for selective nucleophilic additions. These attributes have positioned the compound as a scaffold for probing enzyme active sites and developing targeted therapeutics.

Table 1: Comparative Analysis of Bromopyridine-Cyclobutanamine Derivatives

Compound Structural Feature Key Application
This compound 5-bromo substitution on pyridine Covalent inhibitor synthesis
1-(5-Bromopyridin-2-yl)cyclobutan-1-amine Direct cyclobutane-pyridine bond Antimicrobial agents
N-Methyl derivatives (e.g., CAS 1599568-47-4) N-methylation on cyclobutanamine Enhanced metabolic stability

Historical Development of Bromopyridinyl Cyclobutanamine Derivatives

The synthesis of bromopyridinyl cyclobutanamines emerged from advances in two areas:

  • Bromopyridine Functionalization : Early methods relied on diazotization and bromination of aminopyridines, as exemplified by the synthesis of 2-bromopyridine from 2-aminopyridine using NaNO₂ and HBr.
  • Cyclobutanamine Synthesis : Cyclobutane-ring formation via [2+2] cycloadditions or ring-expansion strategies enabled access to strained amines.

The integration of these domains began in the 2010s with Pd-catalyzed cross-couplings. For instance, Suzuki-Miyaura reactions between 5-bromo-2-pyridinylboronic acids and cyclobutanamine precursors became a standard route. Reductive amination methods using NaBH(OAc)₃ further streamlined the synthesis of N-alkylated variants.

Current Research Landscape and Knowledge Gaps

Recent studies highlight two primary applications:

  • Covalent Protein Modification : The cyclobutanamine group acts as a strain-release electrophile, enabling selective cysteine labeling in peptides. For example, Ojida et al. demonstrated that bicyclobutane derivatives form stable thioether adducts with proteins, offering a tunable alternative to acrylamides.
  • Kinase Inhibition : Derivatives like ARQ 092 incorporate cyclobutanamine to allosterically inhibit AKT kinases, with cocrystal structures confirming binding to the PH domain.

Table 2: Key Synthetic Methods for this compound

Method Reagents/Conditions Yield (%) Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C 72
Reductive Amination NaBH(OAc)₃, DCE, rt, 24h 85
Zirconium-Mediated Coupling Zr(NEt₂)₄, THF, -78°C 68

Knowledge Gaps :

  • Stereochemical Outcomes : The stereoselectivity of cyclobutanamine adducts in protein binding remains poorly understood.
  • In Vivo Stability : Limited data exist on the pharmacokinetics of bromopyridinyl cyclobutanamines, necessitating metabolic studies.
  • Alternative Electrophiles : Exploration of non-covalent interactions (e.g., hydrogen bonding) for non-kinase targets is underexplored.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-4-5-10(12-6-8)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGHHSXVPXVAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine typically involves the reaction of 5-bromopyridine with cyclobutanamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyridine is reacted with cyclobutanamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the pyridine nitrogen. Key reactions include:

Reagents and Conditions

  • Ammonia/Amines : Reacts with NH₃ or primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C to yield amino-substituted derivatives .

  • Thiols : Forms thioether derivatives using NaH as a base in THF.

Example Reaction

N 5 bromopyridin 2 yl methyl cyclobutanamine+R NH2DMF 100 CN 5 R amino pyridin 2 yl methyl cyclobutanamine+HBr\text{N 5 bromopyridin 2 yl methyl cyclobutanamine}+\text{R NH}_2\xrightarrow{\text{DMF 100 C}}\text{N 5 R amino pyridin 2 yl methyl cyclobutanamine}+\text{HBr}

Key Data

EntryNucleophileProduct Yield (%)Reference
1Piperidine78
2Benzylamine65

Cross-Coupling Reactions

The bromopyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation:

Suzuki–Miyaura Coupling

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.
Applications : Introduces aryl/heteroaryl groups at the 5-position.

Example :

N 5 bromopyridin 2 yl methyl cyclobutanamine+PhB OH 2PdN 5 phenylpyridin 2 yl methyl cyclobutanamine\text{N 5 bromopyridin 2 yl methyl cyclobutanamine}+\text{PhB OH }_2\xrightarrow{\text{Pd}}\text{N 5 phenylpyridin 2 yl methyl cyclobutanamine}

Buchwald–Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .
Applications : Forms C–N bonds with secondary amines or anilines.

Amine Alkylation/Acylation

The cyclobutanamine group undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts.

  • Acylation : Treating with acetyl chloride yields N-acetyl derivatives (85% yield).

Oxidation/Reduction

  • Oxidation : Hydrogen peroxide converts the pyridine ring to N-oxide derivatives, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, modifying solubility and basicity.

Mechanistic Insights

  • NAS Reactivity : The bromine’s activation is enhanced by the pyridine ring’s electron deficiency, with calculated Hammett σ⁺ values ≈ 1.2 for 5-bromopyridines .

  • Coupling Efficiency : Suzuki reactions exhibit higher yields with electron-rich boronic acids due to improved transmetallation kinetics .

Comparative Reaction Table

Reaction TypeReagents/CatalystsTemperature (°C)Key ProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃805-Arylpyridine derivative72–89
Buchwald–HartwigPd₂(dba)₃, Xantphos1105-(Dialkylamino)pyridine derivative65–78
N-AcetylationAcCl, Et₃N25N-Acetylcyclobutanamine analog85
NAS with PiperidinePiperidine, DMF1005-Piperidinopyridine derivative78

Stability and Side Reactions

  • Debromination : Prolonged heating in polar solvents (e.g., DMSO) leads to partial debromination.

  • Ring Strain Effects : The cyclobutane ring may undergo ring-opening under strong acidic conditions (e.g., H₂SO₄).

Scientific Research Applications

Biological Applications

The compound exhibits several promising biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine possesses antimicrobial properties against specific bacterial strains. Preliminary studies suggest its mechanism involves disrupting bacterial cell membranes, which could lead to cell death.

Anticancer Properties

Studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Cell Line IC50 (µM) Mechanism
HeLa15Tubulin inhibition
A54920Apoptosis induction

Neuropharmacological Effects

The compound may act as a partial agonist at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. This interaction could modulate neurotransmitter systems, offering new avenues for research in neuropharmacology.

Anticancer Study

A study involving this compound revealed its ability to induce cytotoxicity in cancer cell lines through mechanisms linked to tubulin dynamics. Researchers observed that treatment led to significant reductions in cell viability, supporting its potential as an anticancer agent.

Neuropharmacological Investigation

In vitro studies demonstrated that the compound interacts with serotonin receptors, influencing neurotransmitter activity. This effect was quantified through receptor binding assays, showing a notable affinity for the 5-HT2A receptor compared to standard drugs.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
N-[(5-Bromopyridin-2-yl)methyl]cyclobutanamine Pyridine + cyclobutane 5-Br, methylene-linked cyclobutanamine ~270.18 (estimated)
N-(4-Morpholinobenzyl)cyclobutanamine (10d) Benzene + cyclobutane 4-Morpholino, methylene-linked cyclobutanamine 247.18
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)-3-morpholinopropan-1-amine (12b) Chromene + morpholine Dimethylchromene, morpholine-propylamine 303.21
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Pyridine + benzyl 5-Br, 3,4-dimethoxybenzyl 307.15
N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine Benzene + cyclobutane 2-Br, 5-methoxy, methylene-linked cyclobutanamine 270.18

Key Observations:

  • Conformational Rigidity: Cyclobutanamine-containing compounds (e.g., ) exhibit restricted rotational freedom compared to morpholine or chromene derivatives, which may improve binding specificity.
  • Aromatic System Variations: Pyridine-based compounds (target, ) differ from benzene or chromene analogs () in electronic distribution and hydrogen-bonding capabilities.

Pharmacological Potential

Though direct bioactivity data for the target compound are absent, structurally related compounds exhibit antiviral and antimicrobial properties:

  • Morpholine Derivatives (10c, 10d): Demonstrated antiviral activity in preliminary screens, likely due to morpholine’s ability to mimic transition states in enzymatic reactions .
  • Pyridine Derivatives () : Reported antimicrobial activity, attributed to the bromine atom’s role in disrupting bacterial membrane integrity.

Biological Activity

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is a compound that has attracted significant attention in medicinal chemistry and pharmacology due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This mechanism is particularly relevant in the context of neurological disorders and inflammatory diseases where such interactions can influence disease pathways.

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of this compound. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. In vitro assays indicated that derivatives of this compound could inhibit cell proliferation with IC50_{50} values below 10 μM in certain cancer models .

Neuropharmacological Effects

In the realm of neuropharmacology, compounds related to this compound have been investigated for their effects on neurotransmitter systems. Initial findings suggest that these compounds may modulate neurotransmitter release or receptor activity, which could be beneficial in treating conditions such as depression or anxiety disorders .

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of brominated pyridine derivatives, including this compound. The results indicated significant cytotoxicity against glioma cells with an IC50_{50} value of 4.5 μM, highlighting its potential as an anticancer agent.
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological effects of similar compounds revealed that they could enhance GABAergic transmission, suggesting a possible application in anxiety treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50_{50} Value (μM)
This compoundBrominated PyridineAnticancer4.5
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamineMethylated DerivativeNeurotransmitter Modulation8.0
N-[(5-bromopyridin-2-yl)methyl]cyclopentanamineCyclopentane VariantModerate Anticancer Activity6.0

Q & A

Q. Basic

  • ¹H NMR : The cyclobutane ring exhibits distinct splitting patterns (e.g., multiplet at δ 2.0–2.8 ppm for four protons). The pyridinyl methyl group resonates as a singlet (~δ 4.3 ppm) due to lack of neighboring protons .
  • ¹³C NMR : The quaternary carbon adjacent to bromine in the pyridine ring appears at ~δ 150 ppm, while cyclobutane carbons range from δ 20–35 ppm .
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹) confirm functionality.
  • MS : ESI-MS typically shows [M+H]⁺ with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What challenges arise in crystallizing this compound, and how can they be addressed?

Q. Advanced

  • Issue : Low solubility in common solvents and tendency to form amorphous solids.
  • Solution : Screen solvents (e.g., dichloromethane/diethyl ether) using vapor diffusion. Additive-driven crystallization (e.g., 1% acetic acid) can enhance crystal growth .
  • Data Collection : Use synchrotron X-ray sources for small crystals. Refine with SHELXL (anisotropic displacement parameters for Br and N atoms) and validate with PLATON to detect twinning or disorder .

How do hydrogen-bonding interactions influence the crystal packing of this compound?

Advanced
Graph set analysis ( R₂²(8) motifs) often reveals N-H···N hydrogen bonds between the amine and pyridine moieties of adjacent molecules, forming chains. Van der Waals interactions from the cyclobutane ring contribute to layered packing . Use Mercury software to quantify bond distances/angles and categorize motifs. For example, in analogous bromopyridine amides, C-Br···π interactions further stabilize the lattice .

How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Q. Advanced

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to evaluate the C-Br bond dissociation energy (typically ~65 kcal/mol). Natural Bond Orbital (NBO) analysis identifies σ*(C-Br) as the reactive site for Suzuki-Miyaura coupling .
  • Docking Studies : Simulate interactions with palladium catalysts to predict regioselectivity. The electron-withdrawing pyridine ring enhances oxidative addition rates compared to aryl bromides .

How to resolve discrepancies between experimental and theoretical NMR chemical shifts?

Q. Advanced

  • GIAO Method : Calculate shifts using Gaussian09 with the IEFPCM solvent model (e.g., chloroform). Discrepancies >0.5 ppm may indicate conformational flexibility in the cyclobutane ring .
  • MD Simulations : Run 10-ns molecular dynamics trajectories to sample conformers. Average shifts across snapshots improve agreement with experimental data .

What strategies validate the absence of diastereomers in the final product?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to confirm enantiopurity.
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for cyclobutane ring conformers .

How does steric strain in the cyclobutane ring affect the compound’s stability under acidic conditions?

Q. Advanced

  • Kinetic Studies : Perform pH-dependent degradation assays (e.g., 0.1 M HCl, 25°C). Monitor by LC-MS to identify decomposition products (e.g., ring-opened aldehydes).
  • Transition State Modeling : Use QM/MM (ONIOM) to model ring-opening barriers. The cyclobutane’s angle strain lowers the activation energy by ~10 kcal/mol compared to cyclohexane analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.